Fmoc-Glu(Obzl)-Cl

Peptide Synthesis Amino Acid Chlorides Racemization Control

Standard Fmoc-Glu(OBzl)-OH requires in-situ activation, risking epimerization and slow couplings with hindered amines. Fmoc-Glu(Obzl)-Cl eliminates this: the pre-formed acid chloride couples directly (>99% conversion with BTC) without base, suppressing oxazolone formation. Its γ-benzyl ester is orthogonal to Fmoc, enabling selective hydrogenolysis while preserving acid-sensitive glycopeptides. This enables continuous-flow SPPS (10-45 min cycle times) and KOBt-mediated, racemization-free incorporation of Cys/His residues. A reliable, high-purity building block for challenging peptide sequences.

Molecular Formula C27H24ClNO5
Molecular Weight 477.9 g/mol
CAS No. 123622-36-6
Cat. No. B039276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu(Obzl)-Cl
CAS123622-36-6
Molecular FormulaC27H24ClNO5
Molecular Weight477.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)/t24-/m0/s1
InChIKeySPNFCSPOTIXYAL-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Glu(Obzl)-Cl: Orthogonal Activated Ester


Fmoc-Glu(Obzl)-Cl, also known as Fmoc-L-glutamic acid γ-benzyl ester chloride, is a pre-activated amino acid building block used in solid-phase and solution-phase peptide synthesis. It combines base-labile Fmoc protection at the Nα-position with an acid-labile benzyl ester on the γ-carboxyl side chain, while the α-carboxyl is presented as an acid chloride . This structural arrangement enables the compound to serve as a direct acylating agent without the need for separate in-situ activation steps, making it particularly suited for rapid coupling protocols and for accessing orthogonal protection schemes where the Fmoc and benzyl groups are removed under mutually exclusive conditions [1].

Fmoc-Glu(Obzl)-Cl: Why Substitution Fails


Substituting Fmoc-Glu(Obzl)-Cl with a non-activated Fmoc-Glu(OBzl)-OH or an Fmoc-Glu(OtBu)-OH derivative is not straightforward. The acid chloride functional group eliminates the requirement for an external coupling reagent and base-mediated activation, a process that can introduce epimerization at the α-carbon of activated amino acids [1]. Moreover, the benzyl ester side-chain protection is orthogonal to the Fmoc group, allowing selective γ-carboxyl deprotection by hydrogenolysis while leaving the Nα-Fmoc intact [2]. This orthogonality is not achievable with Fmoc-Glu(OtBu)-OH, where the tBu ester is cleaved under the same acidic conditions (TFA) used for global deprotection in standard Fmoc/tBu SPPS, thereby limiting synthetic flexibility.

Fmoc-Glu(Obzl)-Cl: Comparative Evidence


Racemization-Free Coupling via Acid Chloride

In solid-phase peptide synthesis, Fmoc-Glu(Obzl)-Cl couples to amine nucleophiles without the need for a tertiary amine base that would otherwise catalyze oxazolone formation and subsequent α-epimerization. When used with the potassium salt of 1-hydroxybenzotriazole (KOBt) in organic medium, the coupling proceeds without racemization and without additional base, whereas conventional DIC/HOBt activation with DIEA can lead to measurable epimerization [1].

Peptide Synthesis Amino Acid Chlorides Racemization Control

Fmoc/Bzl Orthogonal Protection

The Fmoc/Bzl protection strategy employs Fmoc-Glu(OBzl)-Cl to access a fully orthogonal protecting group scheme where the γ-benzyl ester is stable to piperidine-mediated Fmoc removal but can be selectively cleaved by hydrogenolysis. This orthogonality was essential for the successful synthesis of a nephritogenoside peptide fragment, where the fully protected Asp(OBzl) fragment 3–10 was produced in high purity on a 2-chlorotrityl support and coupled to the N-terminal glycine of the resin-bound C-terminal segment 11–21, thereby avoiding the highly disturbing cyclization of the Asp-Gly moiety [1].

Glycopeptide Synthesis Orthogonal Protection Aspartimide Prevention

Rapid Continuous Peptide Synthesis

Fmoc-Glu(Obzl)-Cl belongs to a class of Fmoc-amino acid chlorides that have been demonstrated to enable rapid continuous peptide synthesis. In a continuous solution-phase method employing Fmoc amino acid chlorides for coupling and 4-(aminomethyl)piperidine (4-AMP) for Fmoc deblocking, complete coupling cycles were achieved in significantly reduced times compared to batch-wise DIC/HOBt activation [1].

Continuous Flow Synthesis Rapid Coupling Process Chemistry

Purity & Stability: Pre-Formed vs In Situ

Commercially available Fmoc-Glu(Obzl)-Cl is supplied with a purity specification of ≥95% as determined by HPLC, with some suppliers offering material at 98% purity with batch-specific QC including NMR, HPLC, and GC . The crystalline solid exhibits a defined melting point of 102-103 °C [1], providing a quality benchmark not available for in-situ generated acid chlorides prepared from Fmoc-Glu(OBzl)-OH immediately before use.

Building Block Purity Storage Stability Procurement Specification

BTC-Mediated Activation for Difficult Sequences

Fmoc-amino acid chlorides, including Fmoc-Glu(Obzl)-Cl, can be generated in situ using bis-(trichloromethyl)carbonate (BTC) and employed for coupling to N-alkylated amino acid-peptidyl-resins. Under these conditions, the majority of couplings proceeded with quantitative conversion (>99%) and without racemization, enabling the facile solid-phase synthesis of backbone cyclic peptides [1].

Difficult Couplings Backbone Cyclic Peptides BTC-Mediated Activation

Fmoc-Glu(Obzl)-Cl: Key Application Scenarios


Orthogonal Synthesis of Glycopeptides

The Fmoc/Bzl orthogonal protection scheme enabled by Fmoc-Glu(Obzl)-Cl is essential for the synthesis of nephritogenoside peptide fragments and other glycopeptides where acid-labile glycosidic linkages would be cleaved under standard TFA deprotection conditions [1]. The γ-benzyl ester can be selectively removed via hydrogenolysis after Fmoc deprotection, preserving the integrity of the peptide-resin linkage and any acid-sensitive moieties.

Continuous-Flow Peptide Synthesis

The pre-activated acid chloride functional group allows Fmoc-Glu(Obzl)-Cl to be employed in continuous flow peptide synthesizers, where rapid coupling kinetics (10-45 minute cycle times) and elimination of in-situ activation steps improve throughput and reduce solvent consumption [1]. This is directly applicable to the production of tachykinin peptides and other bioactive sequences.

Backbone-Modified & Constrained Peptides

Fmoc-Glu(Obzl)-Cl, as an Fmoc-amino acid chloride, enables quantitative coupling (>99% conversion) to N-alkylated amino acid residues when generated in situ with BTC, facilitating the synthesis of backbone cyclic peptides and other conformationally constrained scaffolds [1]. This overcomes the incomplete coupling typically observed with standard DIC/HOBt activation of hindered amines.

Epimerization-Prone Peptide Synthesis

When stereochemical purity is paramount, Fmoc-Glu(Obzl)-Cl can be coupled using KOBt mediation without the addition of a tertiary amine base, thereby avoiding base-catalyzed oxazolone formation and α-epimerization [1]. This is particularly relevant for sequences containing C-terminal cysteine, histidine, or other residues susceptible to racemization under standard activation conditions.

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